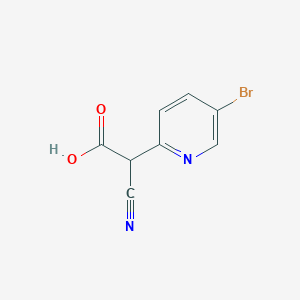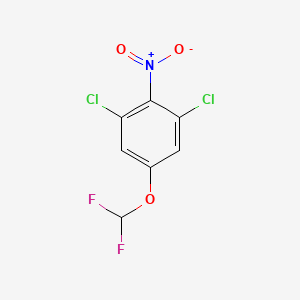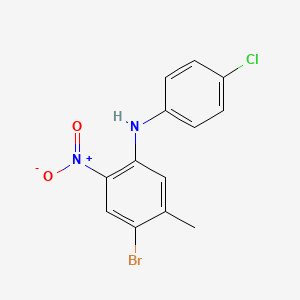
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-methylaniline, followed by a coupling reaction with 4-chlorobenzene. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The coupling reaction can be facilitated by using a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of the brominated aniline with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to covalent modifications and changes in protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(4-chlorophenyl)-2-(trifluoromethoxy)benzenesulfonamide
- 4-Bromo-N-[(4-chlorophenyl)carbamoyl]benzenesulfonimidoyl chloride
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the nitro group provides opportunities for reduction and further functionalization. This combination of features makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H10BrClN2O2 |
|---|---|
Poids moléculaire |
341.59 g/mol |
Nom IUPAC |
4-bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C13H10BrClN2O2/c1-8-6-12(13(17(18)19)7-11(8)14)16-10-4-2-9(15)3-5-10/h2-7,16H,1H3 |
Clé InChI |
OSTKRKHXHMPCBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


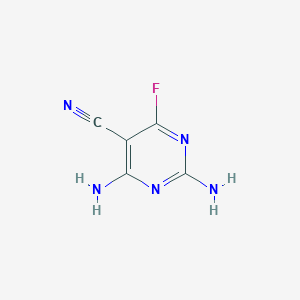
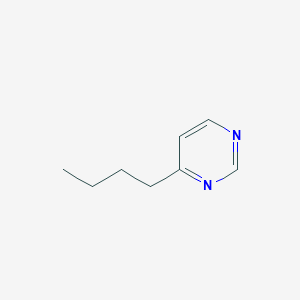
![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)
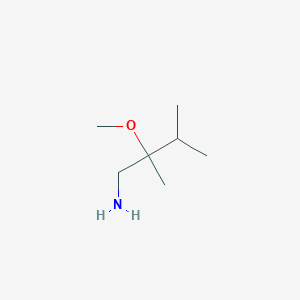
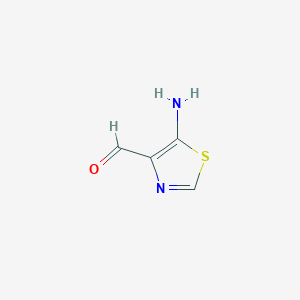

![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)


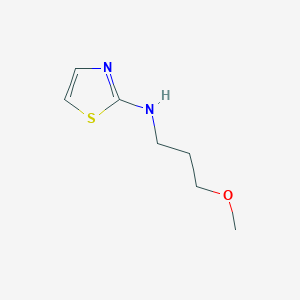
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
